molecular formula C9H7ClN2S B1586317 1-(3-chlorophenyl)-1H-imidazole-2-thiol CAS No. 30192-81-5

1-(3-chlorophenyl)-1H-imidazole-2-thiol

Cat. No.: B1586317
CAS No.: 30192-81-5
M. Wt: 210.68 g/mol
InChI Key: QEXPSALLWMDPFX-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-1H-imidazole-2-thiol is a heterocyclic compound featuring an imidazole ring substituted with a thiol group and a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol can be synthesized through several methods. One common approach involves the cyclization of 3-chlorobenzylamine with thiourea under acidic conditions. The reaction typically proceeds as follows:

    Step 1: 3-chlorobenzylamine is reacted with thiourea in the presence of a strong acid such as hydrochloric acid.

    Step 2: The mixture is heated to promote cyclization, forming the imidazole ring.

    Step 3: The product is then purified through recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Substitution: Nucleophiles like sodium methoxide or primary amines can be employed under basic conditions.

    Cyclization: Catalysts such as palladium or copper may be used to facilitate cyclization reactions.

Major Products Formed:

    Oxidation: Disulfides or sulfonic acids.

    Substitution: Substituted phenyl derivatives.

    Cyclization: Polycyclic heterocycles.

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-(3-chlorophenyl)-1H-imidazole-2-thiol exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. A study published in the Journal of Antibiotics demonstrated that derivatives of this compound showed promising activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antimicrobial agents.

Pathogen TypeActivity LevelReference
Gram-positive BacteriaModerate to High
FungiModerate

Anticancer Properties

There is growing interest in the anticancer potential of this compound. Studies have shown that this compound can induce apoptosis in cancer cell lines, particularly in breast and lung cancer models. A notable study published in Cancer Letters highlighted its ability to inhibit tumor growth through the modulation of signaling pathways associated with cell proliferation.

Cancer TypeEffectivenessReference
Breast CancerSignificant Inhibition
Lung CancerModerate Inhibition

Role in Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it has shown inhibitory effects on certain proteases, which are critical in viral replication and cancer progression. This property makes it a candidate for further investigation as a therapeutic agent.

Enzyme TargetInhibition TypeReference
ProteaseCompetitive
KinaseNon-competitive

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent.

Case Study 2: Anticancer Mechanism

In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound led to increased levels of reactive oxygen species (ROS), resulting in cell cycle arrest and apoptosis. This mechanism was further corroborated by flow cytometry analysis, suggesting its utility in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-1H-imidazole-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function. Additionally, the imidazole ring can coordinate with metal ions, affecting enzymatic activity and other biochemical processes.

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the 3-chlorophenyl group but has a piperazine ring instead of an imidazole ring.

    1-(3-Chlorophenyl)-2-(methylamino)propan-1-one: A synthetic cathinone with stimulant properties.

    1-(3-Chlorophenyl)-1H-pyrazole: Contains a pyrazole ring instead of an imidazole ring.

Uniqueness: 1-(3-Chlorophenyl)-1H-imidazole-2-thiol is unique due to the presence of both a thiol group and an imidazole ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields of research.

Biological Activity

1-(3-Chlorophenyl)-1H-imidazole-2-thiol, also known by its CAS number 30192-81-5, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure

The compound features an imidazole ring substituted with a chlorophenyl group and a thiol (-SH) functional group. This structural configuration is crucial for its biological interactions.

This compound interacts with various biological targets, influencing multiple biochemical pathways. Its mechanism can be summarized as follows:

  • Binding Affinity : The thiol group can form covalent bonds with electrophilic sites on proteins, potentially altering their function.
  • Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways, which has implications for antimicrobial and anticancer activities.
  • Receptor Modulation : The compound may act on specific receptors, modulating signal transduction pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that the compound has MIC values ranging from 6.25 to 12.5 μmol/mL against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Comparison with Standards : Its activity is reported to be comparable to standard antibiotics like ciprofloxacin, demonstrating 50-70% efficacy .

Anticancer Potential

The compound has been evaluated for its anticancer properties:

  • Cell Line Studies : In vitro studies show that it exhibits moderate to high cytotoxicity against liver carcinoma cell lines, with IC50 values indicating significant growth inhibition .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the imidazole ring have been explored to enhance potency against cancer cells .

Study 1: Antimicrobial Efficacy

A study conducted by Al-blewi et al. focused on synthesizing derivatives of imidazole-thiol compounds. The results indicated that certain derivatives exhibited antibacterial activity comparable to established antibiotics, highlighting the potential of these compounds in addressing antibiotic resistance .

Study 2: Anticancer Activity

Research published in the European Journal of Medicinal Chemistry evaluated a series of imidazole derivatives for anticancer activity. The study found that specific modifications to the imidazole structure significantly enhanced cytotoxic effects against cancer cell lines .

Data Summary

Biological ActivityMIC/IC50 ValuesReference
Antimicrobial (S. aureus)6.25 - 12.5 μmol/mL
Antimicrobial (E. coli)50 - 70% of Ciprofloxacin
Anticancer (Liver Carcinoma)IC50 ~ 4.20 - 19.06 µM

Properties

IUPAC Name

3-(3-chlorophenyl)-1H-imidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2S/c10-7-2-1-3-8(6-7)12-5-4-11-9(12)13/h1-6H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEXPSALLWMDPFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90952584
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30192-81-5
Record name Imidazole-2-thiol, 1-(m-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030192815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(3-Chlorophenyl)-1H-imidazole-2-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90952584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 30192-81-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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